molecular formula C37H45NO12 B1679329 利福霉素 S CAS No. 13553-79-2

利福霉素 S

货号 B1679329
CAS 编号: 13553-79-2
分子量: 695.8 g/mol
InChI 键: BTVYFIMKUHNOBZ-ODRIEIDWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifamycin S is an organic molecular entity . It is a natural product found in Amycolatopsis mediterranei and Streptomyces hygroscopicus . It is used to treat traveler’s diarrhea that is caused by a bacteria called Escherichia coli .


Synthesis Analysis

Rifamycin S is synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially . The facile synthesis of rifamycin S from rifamycin B, a member of the ansamycin family of antibiotics, via the oxidation of rifamycin B was developed . Currently on an industrial scale, this oxidation is performed using harsh pH conditions and chlorinated solvents .


Molecular Structure Analysis

The molecular structure and conformation of rifamycin S is a potent inhibitor of DNA-dependent RNA polymerase . The molecular formula of Rifamycin S is C37H45NO12 .


Chemical Reactions Analysis

A network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B has been characterized . The two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 are found to mediate, respectively, a unique C–O bond formation in rifamycin L and an atypical P450 ester-to-ether transformation from rifamycin L to B

科学研究应用

抗菌应用

利福霉素 S 及其衍生物一直是治疗细菌感染的基石,特别是结核分枝杆菌和麻风分枝杆菌(分别引起结核病和麻风病)引起的感染。其作用机制包括通过靶向 RNA 聚合酶的 β-亚基来抑制这些细菌中的 RNA 合成 (Lal & Lal, 1994)。此外,利福平之类的利福霉素是结核病和革兰氏阳性假体关节和瓣膜感染联合治疗的一部分,其中生物膜是一个重大挑战 (Rothstein, 2016).

靶向 RNA 病毒

除了其抗菌活性外,利福霉素衍生物已显示出抑制某些 RNA 病毒的逆转录酶 (RT) 的潜力,扩大了其在病毒感染中的适用性 (Lal & Lal, 1994).

结构和机制见解

利福霉素的作用结构基础和细菌耐药机制已得到广泛研究。例如,利福霉素对 RNA 聚合酶的变构调节是转录控制的一个基本组成部分,提供了有关这些抗生素如何发挥其作用以及如何产生耐药性的见解 (Artsimovitch et al., 2005).

药物质量控制

基于量子点的自动化分析方法的开发,用于测定利福霉素,突出了其在药物质量控制中的重要性。这种方法强调了确保利福霉素类药物的有效性和安全性的重要性 (Jiménez-López et al., 2016).

菌株改良以提高产量

人们已努力对生产菌株 Amycolatopsis mediterranei 进行基因改造,以提高利福霉素的产量。这些改进对于满足传染病治疗中对利福霉素不断增长的需求至关重要 (Lal et al., 1995).

治疗胃肠道疾病

利福昔明(利福霉素的衍生物)由于其抗菌和抗炎特性,在治疗胃肠道疾病方面显示出有希望的结果。它对一系列革兰氏阳性和革兰氏阴性微生物有效,并已用于治疗旅行者腹泻、肝性脑病和肠易激综合征 (Adachi & Dupont, 2006), (Gillis & Brogden, 1995).

抗炎活性

利福霉素 SV 已被发现通过刺激孕烷 X 受体和抑制 NFκB(炎症的关键调节剂)发挥强大的抗炎活性。这一发现为利福霉素在控制炎症性疾病方面开辟了潜在的新应用 (Rosette et al., 2019).

属性

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYFIMKUHNOBZ-ODRIEIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043935
Record name Rifamycin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifamycin S

CAS RN

13553-79-2
Record name Rifamycin S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13553-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013553792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIFAMYCIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI53N820JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin S
Reactant of Route 2
Rifamycin S
Reactant of Route 3
Rifamycin S
Reactant of Route 4
Rifamycin S
Reactant of Route 5
Rifamycin S
Reactant of Route 6
Rifamycin S

Citations

For This Compound
2,110
Citations
RJ O'Brien, MA Lyle, DE Snider Jr - Reviews of infectious …, 1987 - academic.oup.com
… Rifabutin is a member of a new class of rifamycins, spiropiperidyl derivatives of rifamycin S. … -dihydro)-rifamycin S. This derivative is synthesized from 3-amino-4-imino-rifamycin S by the …
Number of citations: 138 academic.oup.com
SK Arora - Journal of medicinal chemistry, 1985 - ACS Publications
… ), eg, tolypomycinone (TOLYPO),13 rifamycin S iminomethyl ether (RIFASIME),9 and cyclized … The present study represents the first structure of an active rifamycin (rifamycin S is the …
Number of citations: 39 pubs.acs.org
O Ghisalba, R Roos, T SCHUPP… - The Journal of …, 1982 - jstage.jst.go.jp
… of rifamycin S are reduced to rifamycin SV by the ether permeabilized cells within 90 minutes but in the presence of NADH about 90% of the added rifamycin S … reduction of rifamycin S to …
Number of citations: 17 www.jstage.jst.go.jp
H Huang, X Wu, S Yi, Z Zhou, J Zhu, Z Fang… - Antonie Van …, 2009 - Springer
… (including MRSA), rifamycin S and its geometric isomer were … H and 13 C NMR data of the isomer of rifamycin S were first … data of the isomer of rifamycin S and its in vitro antimicrobial …
Number of citations: 32 link.springer.com
H Iio, H Nagaoka, Y Kishi - Journal of the American Chemical …, 1980 - ACS Publications
… Bickel and Scartazzini, CIBA-GEIGY, Basel, for a generous gift of rifamycin S and a sample of … rifamycin S by HCl-MeOH treatment. The thioacetal 4 was synthesized from rifamycin S by …
Number of citations: 74 pubs.acs.org
S Masamune, B Imperiali… - Journal of the American …, 1982 - ACS Publications
… At this stage the stereochemistry of 13 was correlated with that of a degradation product of rifamycin S. Thus, removal of the silyl protecting groups from 13 (n-Bu4NF) and debenzylation …
Number of citations: 76 pubs.acs.org
MF Dampier, CW Chen… - Journal of the American …, 1976 - ACS Publications
… We have previously shown that the in vitro effectiveness of 3-substitutedderivatives of rifamycin S as inhibitors of RNA synthesis by Escherichia coli DNA dependent RNA polymerase …
Number of citations: 27 pubs.acs.org
DNR Rao, AI Cederbaum - Free Radical Biology and Medicine, 1997 - Elsevier
… Rifamycin S was shown to be readily reduced to rifamycin SV, the corresponding … that rifamycin S forms a complex with Fe(II). The stoichiometry of the complex was Fe(rifamycin S) 3 in …
Number of citations: 29 www.sciencedirect.com
A Stratmann, T Schupp, C Toupet, W Schilling… - The Journal of …, 2002 - jstage.jst.go.jp
… Furthermore, the new rifamycin W-28-desmethyl-28-carboxy and rifamycin Whemiacetal, intermediates in, the transformation sequence of rifamycin W to rifamycin S, were isolated. …
Number of citations: 23 www.jstage.jst.go.jp
ML Casey, HW Whitlock Jr - Journal of the American Chemical …, 1975 - ACS Publications
… Our conclusions are contained in the detailed proton assignment of rifamycin S and in statements that:(1) the solution conformation of rifamycin S closely parallels that determined by X-…
Number of citations: 19 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。